N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperazine and pyridine moieties. Common synthetic routes include:
Condensation Reactions: Combining indole derivatives with piperazine and pyridine under controlled conditions.
Amidation Reactions: Forming the carboxamide linkage through the reaction of carboxylic acids or their derivatives with amines.
Cyclization Reactions: Creating the piperazine ring through cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole and pyridine rings can be oxidized under specific conditions.
Reduction: Reduction of the carboxamide group to amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide
- N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(pyridin-3-yl)piperazine-1-carboxamide
Uniqueness
N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22N6O2 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H22N6O2/c27-19(24-16-4-5-17-15(13-16)6-8-21-17)14-23-20(28)26-11-9-25(10-12-26)18-3-1-2-7-22-18/h1-8,13,21H,9-12,14H2,(H,23,28)(H,24,27) |
InChI Key |
HKGNVGGLOFVFIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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